molecular formula C20H18N4O3 B2997784 5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole CAS No. 1187635-95-5

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2997784
CAS RN: 1187635-95-5
M. Wt: 362.389
InChI Key: YWZITAGOSUXTTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a member of the oxadiazole family and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for further investigation.

Scientific Research Applications

Anticancer Activity

Compounds with a 1,2,4-oxadiazole moiety have been explored for their potential anticancer properties. The presence of the 1H-pyrazolyl group can also contribute to cytotoxic activity against various cancer cell lines. For example, derivatives of 1H-pyrazolyl have shown promising results in in vitro cell viability/cytotoxic studies against human breast cancer cell line (MCF-7), indicating that our compound may also possess similar properties .

Antitubercular Agents

Indole derivatives, which share some structural similarities with our compound, have been investigated for their antitubercular activity. Given the global challenge of tuberculosis, the compound’s potential efficacy against Mycobacterium tuberculosis could be a significant area of research .

properties

IUPAC Name

5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-3-26-16-10-4-13(5-11-16)17-12-18(23-22-17)20-21-19(24-27-20)14-6-8-15(25-2)9-7-14/h4-12H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZITAGOSUXTTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(4-ethoxyphenyl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

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